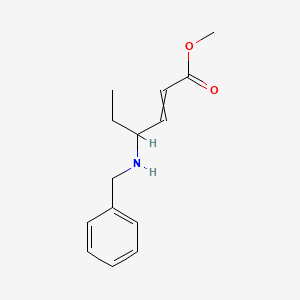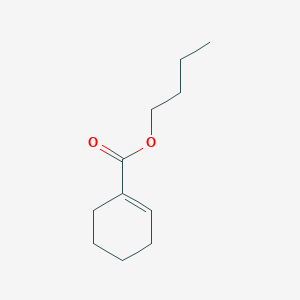![molecular formula C9H9NO2 B14310802 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one CAS No. 112233-34-8](/img/structure/B14310802.png)
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one is a chemical compound that features a pyrrole ring attached to a furanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions and in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrrole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the furanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Furan: A five-membered aromatic ring with one oxygen atom.
Thiophene: Similar to furan but with a sulfur atom instead of oxygen.
Uniqueness
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one is unique due to its combined pyrrole and furanone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components .
Properties
CAS No. |
112233-34-8 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(pyrrol-1-ylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C9H9NO2/c11-9-4-3-8(12-9)7-10-5-1-2-6-10/h1-6,8H,7H2 |
InChI Key |
ONRFCTZJRFGVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
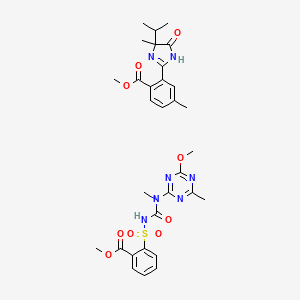

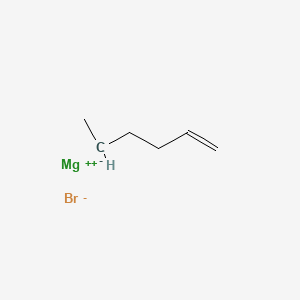
phosphanium chloride](/img/structure/B14310747.png)
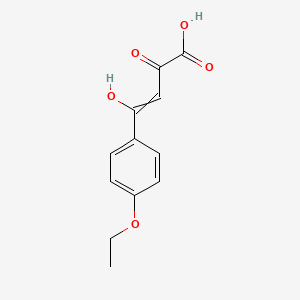
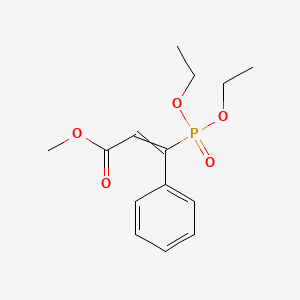
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
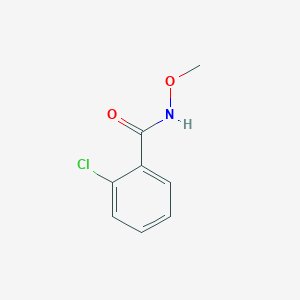
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
